2-Oxo-3-phenyloxolane-3-carboxylic acid
Description
Properties
CAS No. |
19340-59-1 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-oxo-3-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-9(13)11(6-7-15-10(11)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |
InChI Key |
OTTUTEPQQUSVLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-phenyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with glyoxylic acid in the presence of a catalyst to form the oxolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Oxo-3-phenyloxolane-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-phenyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Oxo-3-phenyloxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-3-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors, leading to modulation of biochemical processes.
Comparison with Similar Compounds
Positional Isomer: 2-Oxo-5-phenyloxolane-3-carboxylic Acid
Key Data () :
- CAS : 6005-95-4
- Molecular Formula : C₁₁H₁₀O₄
- Molecular Weight : 206.2 g/mol
- PubChem CID : 254288
- Structure : Differs in the phenyl group’s position (C5 vs. C3 on the oxolane ring).
Comparison :
Functional Group Variant: 2-(Propan-2-yl)oxolane-3-carboxylic Acid
Key Data () :
- CAS : 1490063-59-6
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.2 g/mol
- Structure : Replaces the phenyl and ketone groups with an isopropyl (-CH(CH₃)₂) substituent at C2.
Comparison :
Macrocyclic Analogs: Pharmacopeial Derivatives
Example () :
- Compound: (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid.
- Comparison :
Research Implications and Industrial Relevance
Structural Insights :
- Positional isomerism (C3 vs. C5 phenyl) significantly alters solubility and reactivity, guiding solvent selection in synthesis .
- Electron-withdrawing groups (e.g., ketone) enhance electrophilicity, critical for nucleophilic addition reactions.
Industrial Applications :
- 2-Oxo-5-phenyloxolane-3-carboxylic acid : Supplied by American Elements in bulk for material science .
- 2-(Propan-2-yl)oxolane-3-carboxylic acid : Used in high-purity formulations for electronics or surfactants .
Pharmacological Potential: The target compound’s bicyclic structure mimics motifs in β-lactam antibiotics (e.g., penicillins in ), suggesting utility in drug design .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-Oxo-3-phenyloxolane-3-carboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodology : Derivatives of structurally similar compounds (e.g., 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acids) are synthesized via refluxing intermediates with anhydrides (e.g., propionic, butyric, or valeric anhydrides) for 3 hours, followed by crystallization in solvent mixtures like CHCl3:petroleum ether . Optimization involves adjusting anhydride chain length, solvent polarity, and crystallization time to improve yields (60–80%) and purity. IR and ¹H NMR are critical for verifying ester/lactone formation and substituent positioning .
Q. What purification techniques are effective for isolating 2-Oxo-3-phenyloxolane-3-carboxylic acid intermediates?
- Methodology : After aqueous workup, filtration and solvent-based crystallization (e.g., CH3CN:water or CHCl3:diisopropylether) are standard . Purity is monitored via melting point analysis and spectroscopic consistency (e.g., absence of hydroxyl peaks in IR post-acylation) . For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients may supplement traditional methods .
Q. Which spectroscopic techniques are essential for structural confirmation of 2-Oxo-3-phenyloxolane-3-carboxylic acid?
- Methodology :
- IR spectroscopy : Identifies carbonyl stretches (C=O lactone: ~1740 cm⁻¹; carboxylic acid: ~1689 cm⁻¹) .
- ¹H NMR : Resolves substituent environments (e.g., methylene protons at δ 5.19–5.21 ppm for CH2OCO groups) .
- X-ray crystallography : Validates stereochemistry and crystal packing, as demonstrated for analogous chromene-carboxylic acids .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-Oxo-3-phenyloxolane-3-carboxylic acid in novel reactions?
- Methodology : Density functional theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the lactone ring’s carbonyl group may exhibit higher electrophilicity, guiding functionalization strategies. Molecular dynamics simulations can model solvent effects on reaction pathways .
Q. What approaches resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodology :
- Dynamic NMR : Detects conformational flexibility (e.g., keto-enol tautomerism) that may cause NMR/X-ray discrepancies .
- Variable-temperature crystallography : Captures structural changes at different thermal states .
- Comparative analysis : Cross-validate data with structurally defined analogs (e.g., 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid) .
Q. How can stereochemical outcomes in reactions involving 2-Oxo-3-phenyloxolane-3-carboxylic acid be systematically analyzed?
- Methodology :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents to separate enantiomers .
- Circular dichroism (CD) : Correlates absolute configuration with Cotton effects .
- Stereodescriptor notation : Apply IUPAC conventions (e.g., (2S,3R) for tetrahydrofuran derivatives) to avoid ambiguity .
Q. What strategies mitigate decomposition of 2-Oxo-3-phenyloxolane-3-carboxylic acid under varying pH and temperature conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
